molecular formula C8H8BrI B13902414 1-(1-Bromoethyl)-2-iodobenzene

1-(1-Bromoethyl)-2-iodobenzene

Cat. No.: B13902414
M. Wt: 310.96 g/mol
InChI Key: BGWUXEOFTXIFHS-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the bromination of 2-iodoethylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles such as cyanide, hydroxide, or amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution: Sodium cyanide, potassium hydroxide, or amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of nitriles, alcohols, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(1-Bromoethyl)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in controlled radical polymerization and asymmetric esterification reactions.

    Biology: Investigated for its potential use in the development of biologically active compounds.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

    1-Bromo-2-iodobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    1-(1-Bromoethyl)-3-iodobenzene: The position of the iodine atom affects its reactivity and the types of products formed.

    1-(1-Bromoethyl)-4-iodobenzene: Similar to the 3-iodo isomer but with different steric and electronic properties.

Uniqueness: 1-(1-Bromoethyl)-2-iodobenzene is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(1-bromoethyl)-2-iodobenzene

InChI

InChI=1S/C8H8BrI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3

InChI Key

BGWUXEOFTXIFHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1I)Br

Origin of Product

United States

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